4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 35808-68-5) is a fused heterocyclic compound with a molecular formula of C₇H₆ClN₃ and a molecular weight of 167.60 g/mol . Its structure features a pyrrolopyrimidine core substituted with a chlorine atom at position 4 and a methyl group at position 6 (Figure 1). This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and antifolate agents . Key synthetic routes involve nucleophilic substitution reactions using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a precursor, with methyl groups introduced via alkylation or via intermediates like 2-amino-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one .
Properties
IUPAC Name |
4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQJBJDESGAJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319378 | |
| Record name | 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35808-68-5 | |
| Record name | 35808-68-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:
Starting Materials: The process begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Intermediate Formation: Formamidine is added to ethyl 2-cyano-4,4-dimethoxybutanoate to produce 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization: The intermediate is then cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It is also involved in Suzuki coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic aromatic substitution with an amine can yield an aminated derivative .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown significant promise in drug discovery, particularly as a scaffold for developing kinase inhibitors. Here are some key applications:
-
Anticancer Agents :
- PDK1 Inhibitors : Analogues of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine have been identified as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which plays a crucial role in cancer cell signaling pathways. These compounds exhibit selectivity against PI3K/AKT-pathway kinases, making them promising candidates for cancer therapy .
- Inflammatory Skin Disorders :
- Antiviral Activity :
Synthesis Improvements
Recent advancements in synthesizing this compound have led to methods achieving high yields. For instance:
- A method utilizing hydrochloric acid in water as a solvent has been reported to yield up to 91%. This process involves stirring specific reactants at controlled temperatures to optimize the reaction conditions .
The biological activity of this compound has been documented through various studies:
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidines are highly sensitive to substituent type and position. Below is a comparative analysis of key analogues:
Table 1: Structural Analogues and Substituent Effects
Key Observations :
- Chlorine Position : The 4-chloro substituent is a common leaving group, enabling nucleophilic substitutions (e.g., aminations in ). Adding a second chlorine at C2 (as in 2,4-dichloro derivatives) increases reactivity but may reduce solubility .
- Methyl Group Position : The 6-methyl isomer (target compound) exhibits distinct steric and electronic effects compared to the 7-methyl variant (QA-3054, CAS: 7781-10-4), influencing reaction yields and biological target binding .
- Halogen Swaps : Replacing chlorine with iodine at C5 (CAS: 123148-78-7) enhances electrophilicity for Suzuki-Miyaura couplings .
Key Trends :
- Nucleophilic Substitution : Yields vary widely (16–94%) depending on amine nucleophilicity and steric hindrance. Electron-deficient anilines (e.g., 4-fluorophenyl) often give lower yields due to reduced reactivity .
- Halogen Exchange : Bromination of 4-chloro-7-methyl derivatives using NBS in DCM achieves moderate yields (e.g., 63% for QA-3054) .
Key Insights :
- Antifolate Activity : Polyglutamated metabolites of LY231514 inhibit multiple enzymes (TS, DHFR, GARFT), with potency increasing with glutamate chain length .
- Kinase Inhibition : Aryl-substituted derivatives (e.g., ) show strong EGFR inhibition, with substituents like 2,5-dimethoxybenzyl enhancing target affinity .
Biological Activity
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.
Molecular Formula and Structure
- Molecular Formula : C6H6ClN3
- SMILES : C1=C(NC2=C1C(=NC=N2)Cl)C
- InChI : InChI=1S/C6H6ClN3/c7-5-4(8-9-5)3-1-2-10-6(3)11/h1-2H,9H2,(H,8,10)
Physical Properties
The compound is characterized by its stability under standard laboratory conditions, which is crucial for its application in various biochemical assays.
This compound primarily functions as a kinase inhibitor , particularly targeting the Janus kinase (JAK) family. This inhibition disrupts the JAK-STAT signaling pathway, which is critical in regulating immune responses and cell proliferation. The compound's ability to inhibit JAK enzymes leads to significant anticancer properties by preventing the growth and proliferation of cancer cells .
Antiviral Activity
Research indicates that derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold exhibit antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). These compounds have been shown to inhibit viral replication effectively, suggesting a promising avenue for therapeutic development against viral infections .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's structural modifications can enhance its cytotoxicity, as seen in studies where substituents at specific positions on the pyrrolo[2,3-d]pyrimidine core significantly influenced its biological activity .
Enzyme Inhibition
The compound has been shown to inhibit the activity of key enzymes involved in cellular signaling pathways. For instance, it effectively inhibits Hematopoietic Progenitor Kinase 1 (HPK1), modulating immune responses by affecting nitric oxide production . This interaction highlights the compound's potential in treating diseases characterized by immune dysregulation.
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that specific substituents at positions 4 and 7 of the pyrrolo[2,3-d]pyrimidine scaffold are crucial for enhancing biological activity. For example, electron-withdrawing groups at these positions were found to increase cytotoxicity against cancer cells .
Anticancer Applications
In a notable study, this compound was evaluated for its anticancer properties against various cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 1 µM. These findings support further investigation into its potential as a therapeutic agent in oncology .
Antiviral Activity Against ZIKV and DENV
A series of compounds based on the 7H-pyrrolo[2,3-d]pyrimidine structure were tested for antiviral efficacy against ZIKV and DENV. Selected compounds exhibited over 90% protection against DENV at specific concentrations, indicating their potential as novel antiviral agents .
Summary of Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
